![molecular formula C18H18N4O4S2 B14380831 (E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} CAS No. 90149-00-1](/img/structure/B14380831.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is a synthetic organic compound characterized by its unique structure, which includes ethane-1,2-diyl as a central linker and two 1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} typically involves the condensation of ethane-1,2-diamine with 2-(methylsulfanyl)-5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under optimized conditions, including temperature, pressure, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imine groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imines
Scientific Research Applications
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with membrane proteins or enzymes, leading to alterations in cellular processes. The nitro and methylsulfanyl groups play crucial roles in these interactions, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(salicylideneimine): A similar compound with ethane-1,2-diyl as the central linker but with salicylideneimine groups instead of 2-(methylsulfanyl)-5-nitrophenyl groups.
N,N’-Ethylenebis(thiourea): Another related compound with ethane-1,2-diyl as the central linker and thiourea groups.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is unique due to the presence of both nitro and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and application development.
Properties
CAS No. |
90149-00-1 |
|---|---|
Molecular Formula |
C18H18N4O4S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-5-nitrophenyl)-N-[2-[(2-methylsulfanyl-5-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H18N4O4S2/c1-27-17-5-3-15(21(23)24)9-13(17)11-19-7-8-20-12-14-10-16(22(25)26)4-6-18(14)28-2/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
CVQRLQJSXZYETJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


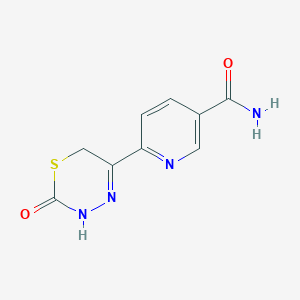

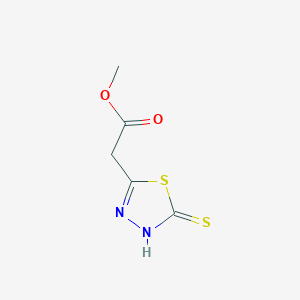
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
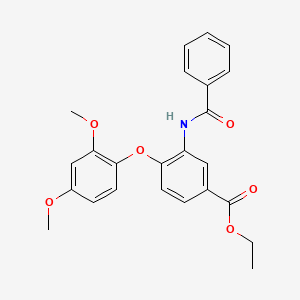
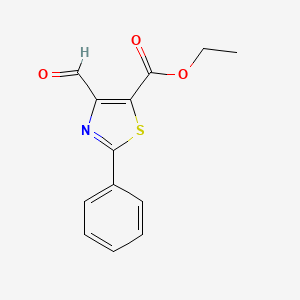
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
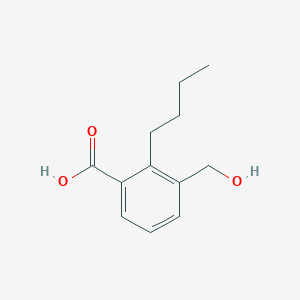



![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
